molecular formula C11H14N2O B8746474 1-(2-Methyl-4-pyridyl)-4-piperidone

1-(2-Methyl-4-pyridyl)-4-piperidone

Cat. No. B8746474
M. Wt: 190.24 g/mol
InChI Key: OWURILMFXRADPQ-UHFFFAOYSA-N
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Patent
US06723722B1

Procedure details

A mixture of piperidone hydrochloride hydrate (68.98 g), 4-chloro-2-picolin (47.7 g) and sodium acetate (36.8 g) in acetic acid (500 ml) was refluxed for 15 hours and then the reaction mixture was concentrated, and the resultant residue was dissolved in water, combined with potassium hydroxide to make alkaline, and then extracted with dichloromethane, dried and concentrated. The residue obtained was purified by a column chromatography on a silica gel (dichloromethane: 10% aqueous ammonia-containing methanol=30:1) to obtain the title compound (59.1 g) as a pale yellow oil.
Name
piperidone hydrochloride hydrate
Quantity
68.98 g
Type
reactant
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.Cl[C:11]1[CH:16]=[CH:15][N:14]=[C:13]([CH3:17])[CH:12]=1.C([O-])(=[O:20])C.[Na+]>C(O)(=O)C>[CH3:17][C:13]1[CH:12]=[C:11]([N:3]2[CH2:8][CH2:7][C:6](=[O:20])[CH2:5][CH2:4]2)[CH:16]=[CH:15][N:14]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
piperidone hydrochloride hydrate
Quantity
68.98 g
Type
reactant
Smiles
O.Cl.N1C(CCCC1)=O
Name
Quantity
47.7 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C
Name
Quantity
36.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography on a silica gel (dichloromethane: 10% aqueous ammonia-containing methanol=30:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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